
3-Sulfamoylbenzamide
Übersicht
Beschreibung
3-Sulfamoylbenzamide is a benzamide derivative featuring a sulfonamide group at the C-3 position. Its core structure enables diverse pharmacological activities, including inhibition of carbonic anhydrases (hCAs) and renal outer medullary potassium (ROMK) channels. Modifications to the benzamide scaffold, such as substitutions at C-4 or the sulfamoyl group, significantly influence potency and selectivity. Synthetically, it is prepared via sulfonylation of benzoic acid derivatives followed by coupling with amines or azides (e.g., 1,2,3-triazole hybrids) . Key applications include diuretics, antihypertensives, and novel ROMK inhibitors with reduced hypokalemia risk .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-sulfamoylbenzamide typically involves the reaction of 3-aminobenzamide with sulfamoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-Aminobenzamide+Sulfamoyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, where the sulfamoyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Antiviral Efficacy
Recent studies have highlighted the antiviral efficacy of 3-sulfamoylbenzamide derivatives:
- NVR 3-778 : This compound is a notable SBA that has shown promising results in clinical trials, demonstrating a significant reduction in HBV DNA levels in infected patients. It operates by inhibiting capsid assembly and shows potential as a therapeutic agent for chronic hepatitis B .
- Mechanistic Insights : Research indicates that SBA compounds like NVR 3-778 can effectively reduce viral load by targeting multiple stages of the HBV life cycle, including the encapsidation process .
Structure-Activity Relationship (SAR)
The effectiveness of this compound derivatives is closely linked to their chemical structure. Studies have explored various modifications to enhance their potency and selectivity:
- Chemical Modifications : Variations in substituents on the benzamide ring have been systematically studied to optimize binding affinity to the HBV core protein. For instance, para-substituted fluorine atoms have been identified as critical for enhancing antiviral activity .
Compound | Structure Type | EC50 (nM) | Selectivity Index |
---|---|---|---|
NVR 3-778 | Sulfamoylbenzamide | 6.4 | High |
SBA_R01 | Novel capsid modulator | 260 | Moderate |
Wirkmechanismus
The mechanism of action of 3-sulfamoylbenzamide involves its interaction with specific molecular targets. For instance, as an inhibitor of carbonic anhydrase, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. In the context of hepatitis B virus, it modulates capsid assembly by binding to the core protein, thereby inhibiting viral replication .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Indapamide (4-Chloro-N-(2-Methylindolinyl)-3-Sulfamoylbenzamide)
- Structural Features : C-4 chlorine and N-linked 2-methylindoline moiety.
- Activity : Thiazide-like diuretic used for hypertension; inhibits vascular smooth muscle contraction via calcium antagonism .
- Metabolism : Degraded under acidic, basic, and oxidative conditions, forming DP3 (4-chloro-3-sulfamoylbenzoate) and dehydrogenated indole derivatives via CYP3A4-mediated pathways .
- Stability : Prone to photodegradation and impurity formation (e.g., impurity B: 4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulfamoylbenzamide) .
- Key Differentiator : Clinical validation in reducing vascular risks in diabetic patients .
Clopamide (4-Chloro-N-(cis-2,6-Dimethylpiperidino)-3-Sulfamoylbenzamide)
- Structural Features : C-4 chlorine and N-linked 2,6-dimethylpiperidine.
- Activity : Diuretic with similar mechanisms to indapamide but distinct pharmacokinetics due to the piperidine group .
Zidapamide (4-Chloro-N-(1-Methyl-1,3-Dihydroisoindol-2-yl)-3-Sulfamoylbenzamide)
- Structural Features : C-4 chlorine and N-linked 1-methylisoindoline.
- Activity : Less documented, but isoindoline substitution may alter receptor binding compared to indapamide .
ROMK Inhibitors Based on 3-Sulfamoylbenzamide
- Structural Features : Varied aryl/heteroaryl substitutions at the sulfamoyl group (e.g., 4 in Scheme 1 ).
- Activity : High human ROMK selectivity (IC50 < 1 μM) and insensitivity to the N171D pore mutation, unlike earlier inhibitors .
- ADME Profile: Optimized for reduced lipophilicity and microsomal turnover, enhancing bioavailability .
- Key Differentiator : Species-selective inhibition (human > rat ROMK) and reduced hypokalemia risk .
1,2,3-Triazole this compound Hybrids
- Structural Features : Triazole ring appended to the benzamide core via propargylamine linkers .
- Activity : Potent hCA inhibitors (KI < 0.1 μM for hCA II/IV/IX) with C-4 halogens (–Cl, –F) critical for isoform selectivity .
- Key Differentiator: Broad-spectrum hCA inhibition vs. minimal activity in non-halogenated intermediates .
Structural-Activity Relationship (SAR) Insights
- C-4 Substitutions : Halogens (–Cl, –F) enhance hCA and ROMK inhibition by modulating electronic and steric properties .
- N-Linked Moieties : Indoline (indapamide), piperidine (clopamide), and isoindoline (zidapamide) groups influence metabolic stability and target engagement.
- Sulfamoyl Modifications : Aryl/heteroaryl substitutions (e.g., triazoles) improve potency and selectivity for ROMK over off-target channels .
Comparative Data Table
Biologische Aktivität
3-Sulfamoylbenzamide is a compound that has garnered attention in recent years for its diverse biological activities, particularly as a selective inhibitor of human NTPDases and its potential applications in treating various diseases. This article synthesizes findings from multiple studies, highlighting the compound's mechanisms of action, structure-activity relationships (SAR), and its implications in pharmacology.
Overview of this compound
This compound belongs to a class of compounds known as sulfamoylbenzamides, which are derivatives of sulfonamides. These compounds have been shown to exhibit significant biological activities, including anti-inflammatory, anticancer, and enzyme inhibition properties.
The primary mechanism through which this compound exerts its biological effects is by inhibiting human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase) enzymes. These enzymes play crucial roles in purinergic signaling by hydrolyzing extracellular nucleotides, thus regulating various physiological processes.
Inhibition of h-NTPDases
Recent studies have demonstrated that this compound and its derivatives can selectively inhibit different isoforms of h-NTPDases. The most potent derivative identified was found to have an IC50 value of 2.88 ± 0.13 μM against h-NTPDase1, showcasing its potential as a therapeutic agent for conditions associated with dysregulated purinergic signaling .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its efficacy and selectivity. The following table summarizes key derivatives and their respective IC50 values against various h-NTPDase isoforms:
Compound | h-NTPDase1 IC50 (μM) | h-NTPDase2 IC50 (μM) | h-NTPDase3 IC50 (μM) | h-NTPDase8 IC50 (μM) |
---|---|---|---|---|
3a | 2.88 ± 0.08 | 1.49 ± 0.51 | 5.34 ± 0.73 | - |
3f | - | Sub-micromolar | - | - |
3i | - | - | 0.72 ± 0.11 | - |
3j | - | Sub-micromolar | - | - |
The SAR studies indicated that modifications to the benzamide structure significantly influence inhibitory potency. For instance, the introduction of halogen atoms or specific functional groups can enhance binding affinity to the enzyme's active site, thereby increasing inhibitory activity .
Biological Activities Beyond Enzyme Inhibition
In addition to its role as an h-NTPDase inhibitor, research has highlighted other biological activities associated with sulfamoylbenzamide derivatives:
- Anti-Cancer Properties : Certain derivatives have shown promising results in inhibiting cancer cell proliferation. For example, one study reported that a sulfamoyl-salicylamide derivative exhibited significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231, primarily through mechanisms involving tubulin polymerization inhibition and cell cycle arrest .
- Topical Applications : Some sulfamoyl-benzamide derivatives have been evaluated for their effectiveness as topical carbonic anhydrase inhibitors, demonstrating affinity comparable to established clinical drugs in both in vitro and in vivo settings .
Case Studies and Research Findings
Several case studies illustrate the compound's potential therapeutic applications:
- Neuroinflammation : A study explored the effects of sulfamoyl-benzamide derivatives on neuroinflammatory pathways mediated by NLRP3 inflammasomes. The findings suggest these compounds could serve as novel treatments for neurodegenerative diseases characterized by inflammation .
- Cardiovascular Effects : Research on benzenesulfonamide derivatives indicated their ability to modulate coronary resistance through calcium channel inhibition, suggesting potential cardiovascular applications .
Q & A
Basic Research Questions
Q. How can researchers synthesize 3-Sulfamoylbenzamide derivatives with high purity, and what analytical techniques are essential for structural validation?
- Methodological Answer : Synthesis typically involves coupling sulfamoyl groups to a benzamide scaffold via nucleophilic substitution or condensation reactions. Key steps include using anhydrous conditions to avoid hydrolysis and chromatographic purification (e.g., silica gel column chromatography). Structural validation requires a combination of NMR (¹H, ¹³C) for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography to resolve stereochemical ambiguities . Purity should be confirmed via HPLC with UV detection (λ = 254 nm) and elemental analysis (±0.4% tolerance).
Q. What in vitro assays are recommended to evaluate the metabolic stability of this compound derivatives in early-stage drug discovery?
- Methodological Answer : Use microsomal stability assays (e.g., human liver microsomes) to assess Phase I metabolism. Incubate compounds with NADPH-regenerating systems at 37°C, and quantify parent compound depletion over time using LC-MS/MS. Parallel CYP3A4 inhibition assays are critical due to evidence of CYP3A4-mediated dehydrogenation in related sulfonamide derivatives . Include positive controls (e.g., ketoconazole for CYP3A4 inhibition) to validate assay conditions.
Q. How should researchers design toxicity screening protocols for this compound analogs to prioritize candidates for preclinical studies?
- Methodological Answer : Conduct tiered toxicity assessments:
- Acute toxicity : Follow OECD Guideline 423 for oral LD₅₀ determination in rodents, with dose escalation up to 2000 mg/kg .
- Genotoxicity : Perform Ames tests (bacterial reverse mutation assay) and micronucleus assays in mammalian cells.
- Cardiotoxicity : Use hERG potassium channel binding assays to assess arrhythmia risk.
Safety thresholds should align with ICH S7/S8 guidelines, with iterative refinement based on structural alerts (e.g., sulfonamide-related hypersensitivity risks) .
Advanced Research Questions
Q. How can conflicting data on CYP3A4-mediated metabolism of this compound derivatives be resolved?
- Methodological Answer : Address contradictions by:
- Enzyme source standardization : Compare results across recombinant CYP3A4, human liver microsomes, and hepatocyte models to isolate enzyme-specific effects .
- Computational docking : Use molecular dynamics simulations (e.g., HOLLOW or AutoDock Vina) to predict binding orientations in CYP3A4’s active site, focusing on Arg212 interactions that modulate substrate access .
- Isotope labeling : Track metabolic pathways via deuterium-labeled analogs to distinguish oxidation sites.
Q. What strategies optimize the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound-based therapeutics?
- Methodological Answer : Implement physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro data (e.g., permeability via Caco-2 assays, plasma protein binding) with in vivo parameters. Key steps:
- Tissue distribution : Use radiolabeled compounds in autoradiography studies.
- Metabolite identification : Apply high-resolution tandem MS (HRMS/MS) to characterize Phase II metabolites (e.g., glucuronidation).
Validate models against clinical data from structurally related drugs (e.g., indapamide) to refine predictions .
Q. How can researchers reconcile discrepancies between in silico toxicity predictions and experimental results for novel this compound analogs?
- Methodological Answer : Cross-validate computational tools (e.g., METEOR, ProTox-II) with experimental
- False-positive mitigation : Retrain models using domain-specific datasets (e.g., sulfonamide-containing compounds).
- Mechanistic studies : Conduct transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify off-target pathways missed by in silico tools .
- Structural alerts : Map toxicophores via QSAR analysis, prioritizing analogs with reduced sulfonamide bioactivation potential .
Q. Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing and testing this compound derivatives?
- Methodological Answer :
- Synthesis : Document reaction parameters (temperature, solvent purity, catalyst loading) in detail. Use IUPAC nomenclature for unambiguous reporting .
- Assays : Adopt standardized protocols (e.g., FDA Bioanalytical Method Validation) for LC-MS/MS, including inter-day precision checks (±15% CV).
- Data sharing : Deposit raw crystallographic data in public repositories (e.g., Cambridge Structural Database) to enable independent validation .
Q. How should researchers address ethical and safety considerations in studies involving this compound?
- Methodological Answer :
- Safety protocols : Use fume hoods for solid handling, nitrile gloves (tested per EN 374), and emergency eyewash stations .
- Ethical review : Submit protocols to institutional review boards (IRBs) for human-derived samples (e.g., hepatocytes), ensuring compliance with Declaration of Helsinki principles .
Eigenschaften
IUPAC Name |
3-sulfamoylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c8-7(10)5-2-1-3-6(4-5)13(9,11)12/h1-4H,(H2,8,10)(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVBPNRMKNARPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30546249 | |
Record name | 3-Sulfamoylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30546249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1576-42-7 | |
Record name | 3-Sulfamoylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30546249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.